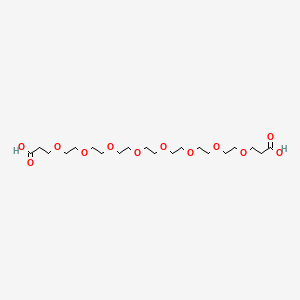

Bis-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTAMFHIULAGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG8-acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Bis-PEG8-acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical and physical properties, provides a representative experimental protocol for its use, and illustrates a typical workflow for bioconjugation.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a central eight-unit PEG spacer flanked by a carboxylic acid group at each terminus. This hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications. The terminal carboxylic acids are reactive towards primary amine groups, enabling the formation of stable amide bonds in the presence of carbodiimide activators.

| Property | Data | Reference(s) |

| Molecular Weight | 470.5 g/mol | [1][2] |

| Exact Mass | 470.2363 g/mol | [3] |

| Chemical Formula | C20H38O12 | [2][3] |

| IUPAC Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | |

| CAS Number | 1246189-43-4 | |

| Purity | Typically >97% | |

| Appearance | Varies (often a solid or viscous oil) | |

| Solubility | Soluble in water and many organic solvents | |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocol: Conjugation of this compound to a Protein

This protocol outlines a general procedure for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each) immediately before use. EDC is moisture-sensitive.

-

Prepare the protein solution in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture. The NHS ester intermediate improves the efficiency of the reaction with amines.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time may need to be determined empirically.

-

-

Quenching of the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.

-

Workflow for Protein Conjugation using this compound

The following diagram illustrates the key steps in the conjugation of this compound to a protein.

This guide provides foundational information for the use of this compound in bioconjugation. Researchers should optimize the described protocols for their specific applications and biomolecules.

References

Synthesis and Purification of Bis-PEG8-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG8-acid (4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid), a homobifunctional PEG linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for its synthesis via oxidation of octaethylene glycol and subsequent purification by silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

| Property | Value | Reference(s) |

| Chemical Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | [1] |

| Synonyms | This compound, PEG8-diacid | [2] |

| CAS Number | 1246189-43-4 | [2] |

| Molecular Formula | C20H38O12 | [2] |

| Molecular Weight | 470.51 g/mol | [2] |

| Appearance | White to light yellow solid or viscous oil | |

| Purity (Typical) | ≥95% | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C for long-term storage |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of the terminal hydroxyl groups of its corresponding diol, octaethylene glycol. The Jones oxidation, utilizing chromium trioxide in acidic conditions, is a robust method for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Jones Oxidation of Octaethylene Glycol

Materials:

-

Octaethylene glycol

-

Chromium trioxide (CrO3)

-

Concentrated sulfuric acid (H2SO4)

-

Acetone

-

Isopropanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Jones Reagent: In a flask submerged in an ice-water bath, cautiously add 25 mL of concentrated sulfuric acid to 75 mL of water. To this acidic solution, slowly add 25 g of chromium trioxide with stirring, maintaining the temperature below 20°C. The resulting solution is the Jones reagent (2.5 M).

-

Reaction Setup: Dissolve octaethylene glycol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of octaethylene glycol. The reaction is exothermic and should be controlled by the rate of addition. The color of the reaction mixture will change from orange-red to green, indicating the consumption of the Cr(VI) oxidant. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC or the disappearance of the starting material), quench the excess oxidant by the dropwise addition of isopropanol until the orange-red color is no longer present and the solution remains green.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The crude product from the synthesis typically contains unreacted starting material, mono-oxidized product, and other byproducts. Chromatographic methods are employed to achieve high purity.

Purification Workflow

Caption: Purification strategies for this compound.

Method 1: Silica Gel Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Crude this compound

-

Dichloromethane (DCM) or Chloroform

-

Methanol (MeOH)

-

Formic acid

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (or chloroform). A typical gradient would be from 0% to 10% methanol. To improve the resolution and prevent streaking of the acidic compound, 1-2% formic acid can be added to the mobile phase.

-

Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Method 2: Preparative Reversed-Phase HPLC

For higher purity, preparative reversed-phase HPLC is a suitable method.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

-

Sample Preparation: Dissolve the crude or partially purified this compound in a small volume of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating PEGylated compounds.

-

Monitor the elution at a suitable wavelength (e.g., 214 nm).

-

-

Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data Summary

| Analysis Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the ethylene glycol repeating units around 3.6 ppm. The protons alpha to the carboxylic acid groups will appear as a distinct triplet at a slightly downfield chemical shift. The absence of peaks corresponding to the terminal CH2OH groups of the starting material confirms the completion of the oxidation. |

| ¹³C NMR | The spectrum will show a prominent peak for the carbon atoms of the PEG backbone. The carbonyl carbons of the carboxylic acid groups will appear significantly downfield (around 170-180 ppm). |

| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of this compound (470.51 g/mol ). |

| Purity (HPLC) | Analytical HPLC using the conditions described for preparative HPLC should show a single major peak, with purity typically exceeding 95%. |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. The provided experimental protocols and analytical data will be a valuable resource for researchers and professionals in the field of bioconjugation and drug development, enabling the consistent production of this critical linker for their applications. Careful execution of the described procedures and thorough characterization of the final product are essential to ensure its quality and performance in subsequent conjugation reactions.

References

Solubility of Bis-PEG8-acid in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-acid, also known as 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a homobifunctional polyethylene glycol (PEG) derivative widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features two terminal carboxylic acid groups flanking an 8-unit hydrophilic PEG spacer. This configuration allows for the crosslinking of molecules containing primary amine groups, such as proteins and peptides, through the formation of stable amide bonds.[2][3] A key application of this compound is its use as a flexible, hydrophilic linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4] The inherent properties of the PEG chain, particularly its solubility, are critical for improving the pharmacokinetic profiles of the resulting conjugates. This guide provides a detailed overview of the solubility of this compound in common laboratory solvents, outlines general experimental protocols for solubility determination, and illustrates its role in key biochemical applications.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a crucial parameter for its effective use in conjugation reactions and formulation development. The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous solutions and polar organic solvents. Below is a summary of available solubility data.

| Solvent | Type | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Organic | 100 mg/mL (212.54 mM) | Ultrasonic treatment is recommended. Use of newly opened, non-hygroscopic DMSO is critical for achieving this solubility. | |

| Water | Aqueous | Soluble | The hydrophilic PEG chain increases solubility in aqueous media. | |

| Dichloromethane (DCM) | Organic | Soluble | Mentioned as a suitable solvent for related N-Boc protected and azide-functionalized this compound derivatives. | |

| Dimethylformamide (DMF) | Organic | Soluble | Listed as a compatible solvent for related N-Boc protected and azide-functionalized this compound derivatives. |

Experimental Protocols

While specific, validated solubility testing protocols for this compound are not extensively published in peer-reviewed literature, a general methodology can be established based on standard laboratory practices for PEGylated compounds.

General Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent by preparing a stock solution and observing its clarity.

-

Preparation :

-

Accurately weigh a specific mass of this compound powder (e.g., 10 mg) into a clean, dry glass vial.

-

Ensure the solvent to be tested (e.g., DMSO, water, DMF) is of high purity. For hygroscopic solvents like DMSO, use a new, sealed container.

-

-

Dissolution :

-

Add a calculated volume of the solvent to the vial to achieve the desired starting concentration. For example, add 100 µL of DMSO to 10 mg of this compound to target a 100 mg/mL concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, place the vial in an ultrasonic water bath. Sonicate for 5-10 minute intervals, followed by vortexing.

-

Visually inspect the solution against a dark background for any undissolved particulates. A clear, particle-free solution indicates that the compound is soluble at that concentration.

-

-

Saturation (Optional) :

-

If the compound dissolves completely, add small, pre-weighed increments of this compound to the solution.

-

After each addition, repeat the vortexing and sonication steps until the solid no longer dissolves, indicating a saturated solution has been formed.

-

The final concentration is calculated based on the total mass of solute dissolved in the fixed volume of solvent.

-

-

Storage of Stock Solutions :

-

Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.

-

For long-term storage, solutions should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).

-

Key Experimental Workflow and Application Pathway

This compound's primary function is to link biomolecules. The following diagrams illustrate a typical conjugation workflow and a key therapeutic pathway where it is applied.

Amide Bond Formation Workflow

The terminal carboxylic acids of this compound are reacted with primary amines on a target molecule (e.g., a protein) using carbodiimide chemistry, typically involving activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

PROTAC Mechanism of Action

This compound serves as a linker in PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.

References

An In-Depth Technical Guide to Bis-PEG8-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-acid is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its structure, featuring two terminal carboxylic acid groups separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of two amine-containing molecules. This linker is particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate, while the terminal carboxyl groups provide reactive handles for forming stable amide bonds.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with the use of this compound in bioconjugation.

Core Mechanism of Action

The primary mechanism of action of this compound in bioconjugation involves the formation of a stable amide bond between its carboxylic acid groups and primary amine groups on target biomolecules.[2][4] This reaction is not spontaneous and requires the activation of the carboxyl groups. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be described in two key steps:

-

Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable Amine-Reactive Ester: The addition of NHS or Sulfo-NHS to the reaction mixture allows the O-acylisourea intermediate to be converted into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester is less susceptible to hydrolysis and can efficiently react with primary amines on the target molecule.

-

Amide Bond Formation: The NHS/Sulfo-NHS ester of this compound then reacts with a primary amine on a biomolecule (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

This two-step activation process is favored as it increases the efficiency of the conjugation reaction and allows for better control over the process.

Quantitative Data on PEG Linkers in Bioconjugation

The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for this compound is often embedded within broader studies, the following tables summarize the general effects of PEG8 linkers compared to other lengths on key parameters for antibody-drug conjugates (ADCs).

| Parameter | PEG Linker Length | Observation | Rationale |

| Solubility | Increasing PEG length | Increased | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, which is particularly important for hydrophobic drug payloads. |

| Stability | PEG8 and longer | Generally Increased | The PEG chain can create a protective hydrophilic shield around the bioconjugate, reducing aggregation and protecting against enzymatic degradation. |

| Immunogenicity | PEG8 and longer | Generally Decreased | The PEG shield can mask immunogenic epitopes on the protein surface, leading to a reduced immune response. |

| Pharmacokinetics | PEG8 and longer | Improved | Increased hydrodynamic radius due to the PEG chain leads to reduced renal clearance and a longer circulation half-life. |

| Pharmacokinetic Parameter | No PEG | PEG4 | PEG8 | PEG12 | PEG24 |

| Clearance Rate (mL/kg/day) | ~8.5 | ~5.5 | ~2.5 | ~2.5 | ~2.5 |

| Fold Change vs. Non-PEGylated | 1.0 | 0.65 | 0.29 | 0.29 | 0.29 |

Data synthesized from a study on non-binding IgG-MMAE conjugates with a drug-to-antibody ratio (DAR) of 8.

Experimental Protocols

General Protocol for Two-Step EDC/Sulfo-NHS Conjugation of an Amine-Containing Molecule to this compound

This protocol describes a general method for activating the carboxylic acid groups of this compound and conjugating it to a primary amine-containing molecule. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (for purification)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or DMF.

-

Prepare a 20 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO or DMF.

-

Dissolve this compound in the Activation Buffer to the desired concentration (e.g., 10 mM).

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

-

Activation of this compound:

-

To the this compound solution, add EDC and Sulfo-NHS from their stock solutions. A 2-5 fold molar excess of EDC and Sulfo-NHS over this compound is recommended as a starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Biomolecule:

-

Immediately after activation, the activated this compound can be added to the amine-containing biomolecule solution. Alternatively, for more sensitive applications, the excess EDC and Sulfo-NHS can be removed using a desalting column equilibrated with Coupling Buffer prior to adding to the biomolecule.

-

The molar ratio of activated this compound to the biomolecule should be optimized. A starting point of 10-20 fold molar excess of the linker is often used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Bioconjugate:

-

Remove excess linker and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of the bioconjugate. Dialysis or tangential flow filtration can also be used for larger bioconjugates.

-

Characterization of the Bioconjugate

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.

-

HPLC (SEC, IEX, HIC): To assess the purity, aggregation, and charge heterogeneity of the conjugate.

-

UV-Vis Spectroscopy: Can be used to determine the DAR if the drug has a distinct absorbance wavelength.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Amine Coupling

Caption: Amine coupling mechanism of this compound.

Experimental Workflow: Bioconjugation and Purification

Caption: General workflow for bioconjugation.

Signaling Pathway: ADC Targeting the EGFR Pathway

Caption: ADC targeting the EGFR signaling pathway.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation, enabling the creation of complex biomolecules with enhanced therapeutic properties. Its straightforward and well-characterized mechanism of action, centered around EDC/NHS-mediated amide bond formation, allows for its application in a wide range of research and drug development settings. The inclusion of the PEG8 spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics. By understanding the core principles of its reactivity, leveraging established experimental protocols, and considering the downstream biological implications, researchers can effectively utilize this compound to advance the development of next-generation biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Bis-PEG8-acid in Advanced Bioconjugation and Targeted Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG8-acid, a homobifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in modern biomedical research and drug development. Its distinct chemical architecture, featuring a discrete eight-unit PEG chain flanked by two carboxylic acid moieties, offers a unique combination of hydrophilicity, defined spatial separation, and versatile reactivity. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the quantitative impact of PEG8 linkers on the performance of these modalities, furnish detailed experimental protocols, and provide visual representations of key biological pathways and experimental workflows to empower researchers in their quest for next-generation therapeutics.

Introduction to this compound: Properties and Advantages

This compound is a chemical entity characterized by a monodisperse chain of eight ethylene glycol units, terminating in a carboxylic acid at each end. This structure imparts several advantageous properties that are highly sought after in the field of bioconjugation.

-

Enhanced Hydrophilicity: The PEG8 chain significantly increases the aqueous solubility of the molecules it is incorporated into. This is particularly beneficial when working with hydrophobic drugs or ligands, preventing aggregation and improving their handling and in vivo behavior.[1]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to enhance the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[1][2] Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs.[3]

-

Defined Spacer Length: The discrete length of the PEG8 chain provides precise control over the distance between the two conjugated molecules. This is crucial for applications like PROTACs, where optimal spacing between the target protein and the E3 ligase is essential for efficient ternary complex formation and subsequent protein degradation.[4]

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.

-

Homobifunctional Reactivity: The two terminal carboxylic acid groups allow for the conjugation of two molecules bearing primary amine groups through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry.

Core Application I: Linkers in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy.

The this compound can be utilized as a component in the synthesis of PROTAC linkers. While it is a homobifunctional linker, its di-acid functionality allows for sequential or convergent synthetic strategies to connect the two different ligands required for a PROTAC.

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action of a PROTAC is intrinsically linked to the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Quantitative Impact of PEG Linkers on PROTAC Performance

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl | 9 | >1000 | <20 | Representative |

| PEG4 | 15 | 250 | 65 | Representative |

| PEG8 | 27 | 50 | >90 | Representative |

| PEG12 | 39 | 150 | 80 | Representative |

| Table 1: Representative data on the impact of PEG linker length on PROTAC efficacy. |

Experimental Protocol: PROTAC Synthesis via Amide Bond Formation

This protocol outlines a general approach for synthesizing a PROTAC using a di-acid linker like this compound in a stepwise manner.

Materials:

-

Target protein binder with a primary amine (TargetBinder-NH2)

-

E3 ligase ligand with a primary amine (E3Ligand-NH2)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Boc-NH-PEG8-COOH (as an alternative starting material for stepwise synthesis)

-

Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)

-

Reagents for purification (e.g., HPLC)

Procedure:

-

Step 1: Synthesis of TargetBinder-PEG8-COOH

-

Dissolve Boc-NH-PEG8-COOH (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

-

Add TargetBinder-NH2 (1.0 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Purify the product, Boc-NH-PEG8-TargetBinder, by HPLC.

-

Dissolve the purified product in DCM and add TFA (20-50% v/v) at 0°C.

-

Stir for 1-3 hours at room temperature to remove the Boc protecting group.

-

Concentrate under reduced pressure to yield H2N-PEG8-TargetBinder.

-

-

Step 2: Coupling of H2N-PEG8-TargetBinder with E3Ligand-COOH

-

Dissolve E3Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

-

Add the H2N-PEG8-TargetBinder from Step 1.

-

Stir at room temperature overnight.

-

Purify the final PROTAC by preparative HPLC.

-

Experimental Workflow: Assessing PROTAC-Mediated Degradation

A crucial step in PROTAC development is to quantify its ability to degrade the target protein. Western blotting is a standard technique for this purpose.

Caption: A standard experimental workflow for evaluating PROTAC-induced protein degradation.

Core Application II: Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of drug release.

This compound can be employed in the synthesis of ADC linkers. Its hydrophilic nature helps to counteract the hydrophobicity of many cytotoxic payloads, which is particularly important for ADCs with a high drug-to-antibody ratio (DAR).

Impact of PEG8 Linker on ADC Properties

The inclusion of a PEG8 spacer in an ADC linker has been shown to have a profound impact on its in vivo performance.

| Parameter | ADC without PEG Linker | ADC with PEG8 Linker | Reference |

| Pharmacokinetics | |||

| Clearance Rate | High | Low | |

| Plasma Exposure (AUC) | Low | High | |

| Tolerability | |||

| Maximum Tolerated Dose (MTD) | Low | High | |

| Efficacy | |||

| In Vivo Antitumor Activity | Moderate | High | |

| Table 2: Comparative in vivo performance of ADCs with and without a PEG8 linker. |

Experimental Protocol: ADC Synthesis Using this compound

This protocol describes a general method for conjugating a cytotoxic drug to an antibody using this compound. This approach would typically involve a multi-step synthesis to first create a heterobifunctional linker from the homobifunctional this compound.

Materials:

-

Monoclonal antibody (mAb)

-

Cytotoxic drug with a primary amine (Drug-NH2)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Amine-PEG-Maleimide (for creating a heterobifunctional intermediate)

-

TCEP (Tris(2-carboxyethyl)phosphine) for antibody reduction

-

Reaction buffers (e.g., PBS)

-

Purification columns (e.g., size exclusion chromatography)

Procedure:

-

Step 1: Creation of a Heterobifunctional PEG8 Linker

-

React one of the carboxylic acid groups of this compound with the amine group of an Amine-PEG-Maleimide linker using EDC/NHS chemistry to form a Maleimide-PEG-PEG8-COOH linker. This step requires careful control of stoichiometry to favor mono-substitution.

-

-

Step 2: Antibody Reduction

-

Treat the mAb with TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column.

-

-

Step 3: Conjugation of the Linker to the Antibody

-

React the maleimide group of the synthesized linker with the free thiols on the reduced antibody.

-

-

Step 4: Activation of the Linker's Carboxylic Acid

-

Activate the remaining carboxylic acid on the antibody-linker conjugate using EDC and NHS.

-

-

Step 5: Conjugation of the Cytotoxic Drug

-

Add the amine-containing cytotoxic drug to the activated antibody-linker conjugate to form the final ADC.

-

Purify the ADC using size exclusion chromatography.

-

Logical Relationship of Linker Properties in ADC Development

The properties of the linker are interconnected and must be carefully balanced to achieve an optimal ADC design.

Caption: Interplay of key linker properties influencing ADC therapeutic potential.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and targeted drug delivery. Its well-defined structure and advantageous physicochemical properties, particularly its ability to enhance hydrophilicity and improve pharmacokinetic profiles, make it a strategic choice for the development of sophisticated therapeutic modalities like PROTACs and ADCs. While the homobifunctional nature of this compound necessitates specific synthetic strategies, its utility as a core building block for constructing linkers with optimal spacing and properties is clear. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals, facilitating the rational design and successful implementation of this compound in their research endeavors. As the landscape of targeted therapies continues to evolve, the strategic application of well-defined linkers like this compound will undoubtedly remain a cornerstone of innovation.

References

The Strategic Application of Bis-PEG8-acid as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target protein ligand and an E3 ligase ligand joined by a chemical linker, is crucial to its efficacy. This guide provides a comprehensive technical overview of Bis-PEG8-acid, a hydrophilic and flexible linker increasingly utilized in PROTAC design. We will delve into its chemical properties, synthesis, and its role in optimizing the pharmacological properties of PROTACs, supported by quantitative data from analogous linkers, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Introduction to this compound as a PROTAC Linker

This compound, chemically known as 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a homobifunctional polyethylene glycol (PEG) linker. Its structure features two terminal carboxylic acid groups, providing reactive handles for conjugation to amine-functionalized warheads (target protein ligands) or E3 ligase ligands through stable amide bonds. The eight repeating ethylene glycol units impart significant hydrophilicity and flexibility to the PROTAC molecule.

The rationale for employing PEG-based linkers like this compound is multifaceted. Many potent protein ligands are highly lipophilic, and when combined with an E3 ligase ligand, can result in PROTACs with poor aqueous solubility and cell permeability. The incorporation of a hydrophilic PEG chain can mitigate these issues, improving the overall physicochemical properties of the molecule.[1][2][3] Furthermore, the length and flexibility of the linker are critical determinants of the stability and productivity of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[1][4]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C20H38O12 | |

| Molecular Weight | 470.51 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO, water | |

| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O | |

| CAS Number | 1246189-43-4 |

The Role of this compound in PROTAC Design and Function

The linker in a PROTAC is not merely a spacer but plays a pivotal role in several key aspects of its function:

-

Ternary Complex Formation: The length and flexibility of the this compound linker are crucial for allowing the warhead and the E3 ligase ligand to simultaneously bind to their respective proteins without steric hindrance, thereby facilitating the formation of a stable and productive ternary complex.

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. This can also influence cell permeability, a critical factor for oral bioavailability.

-

Pharmacokinetics: The physicochemical properties imparted by the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. While PEGylation can improve solubility, excessively long PEG chains can sometimes lead to increased metabolic oxidation.

Quantitative Data on PROTACs with PEG8 and Analogous Linkers

While specific, publicly available data for a named PROTAC definitively using a this compound linker is limited, we can draw valuable insights from PROTACs employing PEG8 linkers or linkers of a similar length (approximately 29 atoms).

Table 2: Degradation Efficacy of a TBK1-Targeting PROTAC with a 29-Atom Linker

This data is for a PROTAC targeting TANK-binding kinase 1 (TBK1) and provides a real-world example of the performance of a PROTAC with a linker of comparable length to this compound.

| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Unnamed | TBK1 | VHL | 29 | 292 | 76 | Not Specified |

Table 3: Illustrative Degradation Efficacy of a Hypothetical BRD4-Targeting PROTAC with a PEG8 Linker

This table presents representative data for a bromodomain-containing protein 4 (BRD4) targeting PROTAC, highlighting the potential efficacy that can be achieved with a PEG8 linker.

| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC-3 | BRD4 | CRBN | PEG8 | 50 | 95 | HeLa |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PROTACs utilizing a this compound linker.

General Synthesis of a PROTAC using this compound

This protocol describes a typical two-step synthesis involving the sequential amide coupling of the this compound linker to the E3 ligase ligand and the target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

-

Reagents and Materials:

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)

-

This compound (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (E3 ligase ligand-PEG8-acid) by flash column chromatography.

-

Step 2: Coupling of Target Protein Ligand to E3 Ligase Ligand-PEG8-acid

-

Reagents and Materials:

-

E3 ligase ligand-PEG8-acid (from Step 1) (1.0 eq)

-

Amine-functionalized target protein ligand (warhead) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the E3 ligase ligand-PEG8-acid and the amine-functionalized target protein ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

Western Blot for Determination of Protein Degradation (DC50 and Dmax)

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the target protein signal to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Immobilization of E3 Ligase:

-

Immobilize a purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.

-

-

Binary Interaction Analysis:

-

Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Inject serial dilutions of the PROTAC over the immobilized target protein to determine the other binary KD.

-

-

Ternary Complex Analysis:

-

Inject a mixture of a constant concentration of the target protein and serial dilutions of the PROTAC over the immobilized E3 ligase.

-

Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.

-

Mandatory Visualizations

Signaling Pathways

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can significantly improve the physicochemical properties of these complex molecules, leading to enhanced solubility, permeability, and ultimately, more potent and effective protein degraders. The systematic evaluation of linker length and composition, as exemplified by studies on PEGylated PROTACs, is a critical step in the optimization process. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel PROTACs incorporating this compound and similar linkers, thereby advancing the field of targeted protein degradation.

References

The Strategic Integration of Bis-PEG8-acid in Antibody-Drug Conjugate (ADC) Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component bridging these two entities, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. This technical guide delves into the core of ADC linker technology, focusing on the application of Bis-PEG8-acid, a hydrophilic linker that has garnered significant attention for its ability to enhance the therapeutic window of ADCs.

The Role of PEG Linkers in Optimizing ADCs

Polyethylene glycol (PEG) linkers are instrumental in modern ADC development, offering a solution to the challenges posed by the conjugation of often hydrophobic payloads to large antibody structures. The inclusion of a PEG spacer, particularly a discrete PEG linker like this compound, offers several advantages:

-

Enhanced Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, mitigating the risk of aggregation, which can be a significant manufacturing hurdle and a potential source of immunogenicity.[1][2]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG chain creates a hydration shell around the ADC. This shield reduces non-specific clearance, leading to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[1][3]

-

Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable higher drug loading on the antibody without compromising its physicochemical properties.[1]

-

Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the ADC.

Studies have indicated that a PEG length of at least eight units (PEG8) is a critical threshold for minimizing plasma clearance and enhancing the ADC's exposure and tolerability.

This compound: Structure and Functionalization

This compound is a homobifunctional linker characterized by a central chain of eight ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure provides a defined and homogenous spacer arm, which is crucial for reproducible manufacturing and consistent ADC performance.

The terminal carboxylic acids are versatile functional handles that can be activated to react with primary amines on either the antibody (e.g., lysine residues) or an amine-containing payload. This reaction, typically mediated by carbodiimide chemistry (e.g., EDC in the presence of NHS), results in the formation of a stable amide bond.

Furthermore, one of the carboxylic acid groups can be functionalized to introduce a different reactive moiety, creating a heterobifunctional linker. A common strategy involves converting one of the acid groups to an amine, which can then be reacted with maleic anhydride to generate a maleimide group. This maleimide-functionalized PEG8 linker is then highly reactive towards thiol groups, such as those on cysteine residues of the antibody, forming a stable thioether bond.

Quantitative Impact of PEG8 Linkers on ADC Performance

The inclusion of a PEG8 linker has a quantifiable impact on the performance of an ADC. The following tables summarize representative data from various studies, comparing ADCs with and without PEG linkers of varying lengths. It is important to note that the specific antibody, payload, and tumor model will influence the observed outcomes.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| Cell Line | Linker | IC50 (ng/mL) | Reference |

| Karpas-299 | No PEG | ~10 | |

| Karpas-299 | PEG2 | ~10 | |

| Karpas-299 | PEG4 | ~10 | |

| Karpas-299 | PEG8 | ~10 | |

| Karpas-299 | PEG12 | ~10 | |

| Karpas-299 | PEG24 | ~10 | |

| MDA-MB-468 (EGFR-high) | Ctx–Pt–PEG–CPT | 1.2 nM | |

| MCF7 (EGFR-low) | Ctx–Pt–PEG–CPT | 141.2 nM | |

| SK-BR-3 (HER2-high) | Tra–Pt–PEG–CPT | 0.5 nM | |

| MDA-MB-453 (HER2-low) | Tra–Pt–PEG–CPT | 163.4 nM |

Note: In some studies, the inclusion of a PEG linker did not significantly alter the in vitro potency, while in others, particularly with miniaturized antibody fragments, longer PEG chains led to a reduction in cytotoxicity. The choice of linker must be balanced with the desired in vitro and in vivo properties.

Table 2: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Plasma Half-life | Reference |

| No PEG | High | Short | |

| PEG < 8 | Rapidly Increasing | Shorter | |

| PEG8 | Low | Longer | |

| Linear (L-PEG24) | High | - | |

| Pendant (P-(PEG12)2) | Low | - |

Note: ADC clearance decreases as the PEG linker size increases up to PEG8, at which point a plateau is reached. This suggests that PEG8 provides a significant improvement in the pharmacokinetic profile.

Table 3: Comparative In Vivo Efficacy of ADCs

| Tumor Model | ADC Linker | Tumor Growth Inhibition | Reference |

| Ovarian Cancer Mouse Model | DAR 8 ADC with Val-Ala-Gly | Higher tumor volume reduction and more prolonged median survival compared to Kadcyla® (DAR 3.5) | |

| Xenograft Model | DAR 4 and DAR 8 ADCs with branched PEG12-OH modifier | Enhanced anti-tumor efficacy |

Note: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs utilizing this compound. The following are representative protocols for key experimental steps.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS, followed by conjugation to a payload containing a primary amine.

Materials:

-

This compound

-

Amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution: Tris-HCl or glycine (20-50 mM)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a suitable reaction vessel, combine the this compound solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-Containing Payload:

-

Dissolve the amine-containing payload in Coupling Buffer.

-

Add the activated Bis-PEG8-NHS ester solution to the payload solution. A 1.5 to 10-fold molar excess of the activated linker to the payload is a recommended starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting linker-payload conjugate using size-exclusion chromatography or another suitable purification method to remove excess reagents and byproducts.

-

Synthesis of a Maleimide-PEG8-Linker-Payload Construct

This protocol outlines the steps to convert one of the carboxylic acid groups of the this compound-payload conjugate into a maleimide group for subsequent reaction with antibody thiols. This involves amination of the remaining carboxylic acid followed by reaction with maleic anhydride.

Materials:

-

Purified this compound-payload conjugate

-

Reagents for amination of carboxylic acid (e.g., involving tosylation and reaction with ammonia water)

-

Maleic anhydride

-

Organic solvents (e.g., DMAC, CHP)

-

Reagents for cyclization to form the maleimide (e.g., pentafluorophenyl trifluoroacetate and a base)

Procedure:

-

Amination of the Terminal Carboxylic Acid:

-

The terminal carboxylic acid of the purified linker-payload is converted to a primary amine. This can be achieved through a multi-step process, for example, by first tosylating the hydroxyl group that would be formed from the reduction of the carboxylic acid, followed by reaction with ammonia water.

-

-

Formation of Maleamic Acid:

-

The aminated linker-payload is dissolved in a suitable organic solvent mixture (e.g., DMAC and CHP).

-

Maleic anhydride is added in excess, and the reaction is heated to form the maleamic acid intermediate.

-

-

Cyclization to Maleimide:

-

The maleamic acid intermediate is then cyclized to form the final maleimide group. This is typically achieved by reacting with a reagent such as pentafluorophenyl trifluoroacetate in the presence of a base and an organic solvent.

-

-

Purification:

-

The final maleimide-PEG8-linker-payload is purified using appropriate chromatographic techniques.

-

Conjugation to Antibody and Characterization

This protocol describes the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via thiol chemistry.

Materials:

-

Monoclonal antibody

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Purified maleimide-PEG8-linker-payload

-

Conjugation buffer: PBS, pH 7.2-7.4, with EDTA

-

Purification system (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and reducing agent concentration) should be optimized for the specific antibody.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Immediately add the maleimide-PEG8-linker-payload to the reduced antibody solution. A molar excess of the linker-payload is typically used to drive the reaction to completion.

-

Incubate the reaction at room temperature or 4°C for a specified period with gentle mixing.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted linker-payload and other impurities using SEC or HIC.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like HIC-UV or mass spectrometry.

-

Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

-

Identity and Integrity: Confirm the molecular weight of the ADC using mass spectrometry.

-

Visualizing ADC Synthesis and Structure

Diagrams are essential for conceptualizing the complex processes and structures involved in ADC development.

Caption: Experimental workflow for ADC synthesis using a this compound derived linker.

Caption: Logical relationship of the components within an Antibody-Drug Conjugate.

Conclusion

The strategic use of this compound and its derivatives as linkers in ADC development offers a powerful approach to enhancing the therapeutic potential of these targeted therapies. The defined length and hydrophilic nature of the PEG8 spacer contribute to improved pharmacokinetics, increased stability, and better tolerability of the resulting ADC. By providing a versatile platform for conjugation, this compound enables the fine-tuning of ADC properties to achieve an optimal balance between efficacy and safety. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.

References

Navigating the Handling of Bis-PEG8-acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Bis-PEG8-acid, a bifunctional PEG linker integral to bioconjugation, drug delivery systems, and the development of PROTACs and antibody-drug conjugates (ADCs).[1][2][3][4][5] While generally considered non-hazardous, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain the integrity of this critical reagent.

Core Concepts and Applications

This compound, also known by its IUPAC name 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a hydrophilic polyethylene glycol (PEG) derivative. Its key feature is the presence of terminal carboxylic acid groups, which can be activated to react with primary amine groups on molecules such as proteins, peptides, or other compounds to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and application. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Chemical Formula | C20H38O12 | |

| Molecular Weight | 470.51 g/mol | |

| CAS Number | 1246189-43-4 | |

| Appearance | Solid | |

| Purity | >97% | |

| Solubility | Soluble in water, DMSO, DCM, DMF |

Experimental Protocols: A Framework for Safe Handling

While specific experimental protocols will vary based on the application, the following outlines a general framework for the safe handling of this compound in a laboratory setting. This is based on standard practices for handling non-hazardous chemical reagents.

Receiving and Initial Inspection

-

Procedure: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Verify that the product name, CAS number, and quantity match the order specifications.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

Storage

-

Short-Term Storage (days to weeks): Store in a dry, dark environment at 0 - 4°C.

-

Long-Term Storage (months to years): For extended periods, store at -20°C.

-

General Guidance: Keep the container tightly sealed to prevent moisture absorption.

Preparation of Stock Solutions

-

Procedure: To prepare a stock solution, allow the reagent to equilibrate to room temperature before opening the container to prevent condensation. Weigh the desired amount of this compound in a clean, dry container. Add the appropriate solvent (e.g., DMSO) and mix until fully dissolved.

-

PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.

Use in Reactions (e.g., Amide Coupling)

-

Procedure: Conduct all reactions within a well-ventilated fume hood. The terminal carboxylic acids of this compound can be reacted with primary amines in the presence of activating agents like EDC or HATU.

-

PPE: A lab coat, safety glasses, and appropriate gloves are mandatory.

Disposal

-

Procedure: Dispose of unused material and waste in accordance with local, state, and federal regulations. As it is considered a non-hazardous chemical, standard chemical waste disposal procedures are typically appropriate.

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the key stages in the safe handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound.

Hazard Identification and Safety Precautions

This compound is generally shipped under ambient temperature as a non-hazardous chemical. However, as with any laboratory chemical, it is crucial to follow standard safety practices.

-

Eye Contact: May cause eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: May cause skin irritation. In case of contact, wash off with soap and plenty of water.

-

Inhalation: May be harmful if inhaled. Move the person into fresh air.

-

Ingestion: May be harmful if swallowed. Rinse mouth with water.

Always wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Use safety glasses with side-shields.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: Not required under normal conditions of use. If dust is generated, a dust mask may be appropriate.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a linker in bioconjugation. The logical relationship in a typical reaction is illustrated below.

Caption: The reaction pathway for conjugating this compound.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their drug development and bioconjugation endeavors. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Commercial Suppliers and Laboratory Applications of Bis-PEG8-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis-PEG8-acid, a homobifunctional crosslinker, for laboratory use. It details commercially available sources, key technical specifications, and its primary applications in bioconjugation, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide includes representative experimental protocols and visual workflows to aid researchers in designing and executing their experiments.

Introduction to this compound

This compound, also known as HOOC-PEG8-COOH, is a discrete polyethylene glycol (dPEG®) linker containing two terminal carboxylic acid groups. The "8" in its name denotes the presence of eight ethylene glycol units, which impart hydrophilicity to the molecule. This property is highly advantageous in bioconjugation as it can enhance the solubility and stability of the resulting conjugates, and reduce non-specific binding.[1] The terminal carboxylic acid groups can be readily activated to react with primary amines on biomolecules, such as proteins, peptides, and antibodies, to form stable amide bonds.[2] This makes this compound a versatile tool for crosslinking and tethering molecules in various biomedical research applications.

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer this compound for laboratory use. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of technical data from several commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| BroadPharm | This compound | 1246189-43-4 | 470.5 | >98% | -20°C |

| MedKoo Biosciences | This compound | 1246189-43-4 | 470.51 | >97% | -20°C for long term |

| Chem-Impex | This compound | 1268488-70-5 | 514.56 | ≥ 97% | ≤ -20°C |

| Biosynth | This compound | 1246189-43-4 | 470.51 | Not specified | Not specified |

| MedchemExpress | This compound | 1246189-43-4 | 470.51 | 97.0% | -20°C for 1 month, -80°C for 6 months |

Note: The provided data is based on information available from the respective suppliers' websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

The Role of PEG Linker Length in Bioconjugate Performance

The length of the PEG linker in bioconjugates like PROTACs and ADCs is a critical parameter that can significantly impact their biological activity and pharmacokinetic properties. While direct comparative studies for this compound against a wide range of other linkers are limited, the general trends observed with varying PEG chain lengths provide valuable insights for experimental design.

| Parameter | Effect of Increasing PEG Linker Length | Rationale | Reference |

| Solubility | Generally Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads. | [3] |

| Stability | Can Increase | The PEG chain can sterically hinder the access of proteases and other degrading enzymes to the protein or payload. | [3] |

| Ternary Complex Formation (PROTACs) | Optimal length is crucial | The linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long as to be overly flexible, which can decrease the efficiency of ternary complex formation. The optimal length is target-dependent. | [4] |

| Cell Permeability | Can be optimized at intermediate lengths | While increased hydrophilicity can reduce passive diffusion across cell membranes, an optimal PEG length can balance solubility and permeability. | |

| In Vivo Half-life | Generally Increases | The increased hydrodynamic radius of the conjugate can reduce renal clearance, leading to a longer circulation time. | |

| Immunogenicity | Generally Decreases | The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system. |

Key Applications and Experimental Protocols

This compound is predominantly used as a homobifunctional linker in the synthesis of PROTACs and ADCs. The following sections provide detailed, representative methodologies for these applications.

Application in PROTAC Synthesis

In PROTACs, the this compound linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

This protocol describes a general approach for synthesizing a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.

Materials:

-

Target protein ligand with a free amine group (Ligand-NH2)

-

E3 ligase ligand with a free amine group (E3-NH2)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

LC-MS for reaction monitoring and product characterization

Procedure:

-

Activation of the first carboxylic acid group of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add EDC (1.1 equivalents) and NHS (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the mono-activated NHS ester.

-

-

Coupling of the first ligand (Ligand-NH2):

-

To the solution from step 1, add the target protein ligand (Ligand-NH2) (1 equivalent) and DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the Ligand-PEG8-acid intermediate.

-

Purify the intermediate by reverse-phase HPLC.

-

-

Activation of the second carboxylic acid group:

-

Dissolve the purified Ligand-PEG8-acid intermediate (1 equivalent) in anhydrous DMF.

-

Add EDC (1.1 equivalents) and NHS (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Coupling of the second ligand (E3-NH2):

-

To the solution from step 3, add the E3 ligase ligand (E3-NH2) (1 equivalent) and DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.

-

-

Purification and Characterization:

-

Purify the final PROTAC using reverse-phase HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

Application in Antibody-Drug Conjugate (ADC) Synthesis

In ADCs, this compound can be used to link a cytotoxic drug (payload) to an antibody. The antibody directs the payload to cancer cells, where it is internalized, and the payload is released, leading to cell death. The hydrophilic PEG8 linker can improve the solubility and reduce the aggregation of ADCs, which is often a challenge with hydrophobic payloads.

This protocol outlines a general method for conjugating a payload to an antibody using this compound. This often involves pre-functionalizing the payload with the linker.

Materials:

-

Monoclonal antibody (mAb) with accessible lysine residues

-

Payload with a free amine group (Payload-NH2)

-

This compound

-

EDC and NHS

-

DIPEA

-

Anhydrous DMF

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) for purification

-

Hydrophobic interaction chromatography (HIC) for DAR analysis

Procedure:

-

Synthesis of Payload-PEG8-acid Intermediate:

-

Follow steps 1 and 2 from the PROTAC synthesis protocol (section 4.1.1) using the Payload-NH2 instead of the target protein ligand.

-

Purify the Payload-PEG8-acid intermediate by reverse-phase HPLC.

-

-

Activation of the Payload-PEG8-acid Intermediate:

-

Dissolve the purified Payload-PEG8-acid (a molar excess relative to the antibody) in anhydrous DMF.

-

Add EDC (1.1 equivalents) and NHS (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the Payload-PEG8-NHS ester.

-

-

Conjugation to the Antibody:

-

Prepare the antibody in PBS at a suitable concentration.

-